

An In-depth Technical Guide to the Chemical Structure of Manninotriose

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Compound of Interest

Compound Name: Manninotriose

Cat. No.: B1662183

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This guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of **manninotriose**, tailored for researchers, scientists, and professionals in drug development.

Introduction

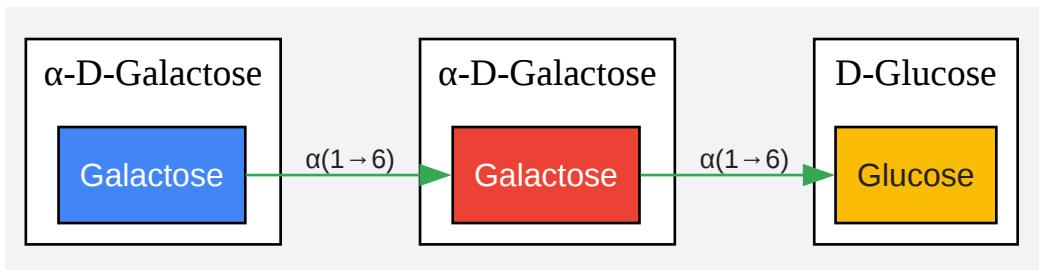
Manninotriose is a trisaccharide, a carbohydrate composed of three monosaccharide units joined by glycosidic bonds.^[1] The most prevalent form in nature consists of two galactose units and one glucose unit.^{[1][2]} It is classified as a member of the Raffinose Family Oligosaccharides (RFOs) and is notably found as a major carbohydrate in plants such as the red deadnettle (*Lamium purpureum*).^{[1][3][4]} **Manninotriose** is formed by the enzymatic breakdown of the tetrasaccharide stachyose.^{[1][4]} This document details its structural characteristics, physicochemical properties, and the experimental methods used for its identification.

Chemical Structure and Properties

Manninotriose is a reducing trisaccharide with the systematic name α -D-galactopyranosyl-(1 \rightarrow 6)- α -D-galactopyranosyl-(1 \rightarrow 6)-D-glucose.^[5] Its structure consists of two α -D-galactose units linked sequentially to a D-glucose unit at the C6 position via α (1 \rightarrow 6) glycosidic linkages.

The detailed IUPAC name is (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal.^[5]

The chemical structure can be visualized as follows:



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Diagram of **Manninotriose**'s monosaccharide linkage.

Physicochemical Data

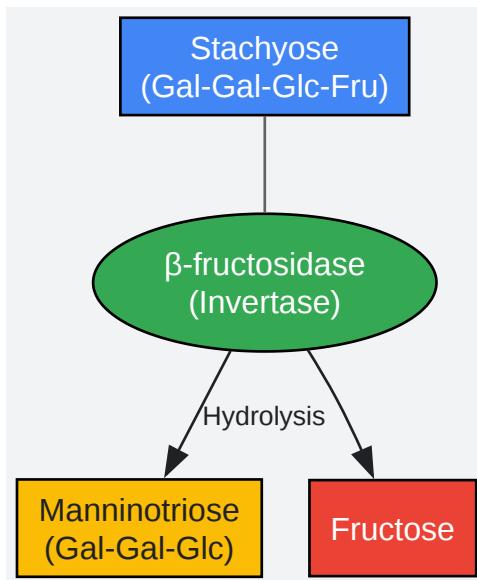
The key quantitative properties of **manninotriose** are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | $C_{18}H_{32}O_{16}$ | [5][6][7] |
| Molecular Weight | 504.44 g/mol | [3][5][6] |
| CAS Number | 13382-86-0 | [5][7] |
| Appearance | White to off-white crystalline powder | [1][8] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3][6] |
| Purity | >95% (Commercially available) | [6][7] |
| Synonyms | Gal(a1-6)Gal(a1-6)Glc, O- α -D-Galactopyranosyl-(1 \rightarrow 6)-O- α -D-galactopyranosyl-(1 \rightarrow 6)-D-glucose | [5][6] |

Metabolic Pathway: Formation from Stachyose

Manninotriose is not typically synthesized directly but results from the degradation of stachyose, a larger Raffinose Family Oligosaccharide. This metabolic process is crucial in certain plants where stachyose acts as a transport sugar. The enzymatic removal of the terminal fructose unit from stachyose yields **manninotriose**.

The workflow for this conversion is outlined below:



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Enzymatic conversion of Stachyose to **Manninotriose**.

Experimental Protocols for Structural Elucidation

The definitive structure of **manninotriose** has been confirmed using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: NMR Characterization of **Manninotriose**

This protocol is based on the methodology used for the structural confirmation of **manninotriose** isolated from red deadnettle.[4]

1. Sample Preparation:

- Purify **manninotriose** from the source material (e.g., early-spring stems of red deadnettle) using chromatographic techniques.

- Weigh approximately 5 mg of the purified sample.
- Perform deuterium exchange by lyophilizing the sample three times from 99.6% D₂O to remove exchangeable protons.
- Dissolve the final dried sample in 0.6 mL of 99.6% D₂O for analysis.

2. NMR Data Acquisition:

- Spectra are recorded at a controlled temperature (e.g., 22 °C) on a high-field NMR spectrometer (e.g., Bruker Avance II 600 MHz) equipped with a cryoprobe.
- Acquire a suite of one-dimensional (¹H) and two-dimensional (2D) NMR spectra. Essential 2D experiments include:
 - COSY (Correlation Spectroscopy): To establish proton-proton couplings within each monosaccharide ring.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the glycosidic linkages between the monosaccharide units by observing cross-peaks between the anomeric proton (H-1) of one unit and the linked carbon (C-6) of the adjacent unit.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm the spatial proximity of protons and help determine the stereochemistry of the glycosidic bonds.

3. Data Processing and Analysis:

- Process all spectra using appropriate software (e.g., Bruker Topspin).
- Assign the chemical shifts of all protons and carbons by systematically analyzing the 2D spectra, starting from the well-resolved anomeric signals.
- Determine the α -anomeric configuration of the galactose linkages based on the ³J(H-1, H-2) coupling constants and the chemical shifts of C-1 and H-1.
- Confirm the (1 → 6) linkages by identifying the key HMBC correlations between Gal(H-1) and Glc(C-6), and between the terminal Gal(H-1) and the internal Gal(C-6).

- Analyze the anomeric configuration of the reducing glucose end, which will exist as a mixture of α and β anomers in solution.

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